4-(2-Chloro-4-fluorobenzyl)morpholine 4-(2-Chloro-4-fluorobenzyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13380160
InChI: InChI=1S/C11H13ClFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
SMILES: C1COCCN1CC2=C(C=C(C=C2)F)Cl
Molecular Formula: C11H13ClFNO
Molecular Weight: 229.68 g/mol

4-(2-Chloro-4-fluorobenzyl)morpholine

CAS No.:

Cat. No.: VC13380160

Molecular Formula: C11H13ClFNO

Molecular Weight: 229.68 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-4-fluorobenzyl)morpholine -

Specification

Molecular Formula C11H13ClFNO
Molecular Weight 229.68 g/mol
IUPAC Name 4-[(2-chloro-4-fluorophenyl)methyl]morpholine
Standard InChI InChI=1S/C11H13ClFNO/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Standard InChI Key PRZCGLPHUYGMGF-UHFFFAOYSA-N
SMILES C1COCCN1CC2=C(C=C(C=C2)F)Cl
Canonical SMILES C1COCCN1CC2=C(C=C(C=C2)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Structural Features

  • Morpholine Ring: The morpholine moiety contributes to the compound’s polarity and ability to engage in hydrogen bonding, influencing solubility and pharmacokinetic properties .

  • Benzyl Substituent: The 2-chloro-4-fluorobenzyl group introduces steric and electronic effects, potentially enhancing binding affinity to biological targets. The halogen atoms (Cl and F) may improve metabolic stability and lipophilicity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-(2-chloro-4-fluorobenzyl)morpholine can be inferred from methods used for analogous compounds. A high-yield approach involves the amination of 2-chloro-4-fluorobenzyl chloride with morpholine under catalytic conditions:

Procedure:

  • Reagents:

    • 2-Chloro-4-fluorobenzyl chloride (1.0 equiv)

    • Morpholine (2.0 equiv)

    • Catalyst: NHC-Pd(II)-Im complex (1.0 mol%)

    • Base: Sodium hydroxide (3.0 equiv)

    • Solvent: Water (neat)

  • Conditions:

    • Temperature: 50°C

    • Atmosphere: Nitrogen (Schlenk technique)

    • Duration: 3 hours

  • Workup:

    • Extraction with ethyl acetate

    • Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate = 5:1)

This method, adapted from the synthesis of 4-(4-fluorobenzyl)morpholine , achieves yields exceeding 90% for analogous structures. The use of water as a solvent aligns with green chemistry principles, minimizing environmental impact.

Optimization Challenges

  • Regioselectivity: Competing reactions at alternative benzyl positions may occur, necessitating precise control of reaction stoichiometry and temperature.

  • Catalyst Efficiency: Palladium-based catalysts require inert atmospheres to prevent oxidation, increasing operational complexity .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Molecular Weight229.73 g/molCalculated
Melting PointNot reported
Boiling PointEstimated >200°C (decomposes)Analogous compounds
Solubility in WaterLow (hydrophobic benzyl group)
LogP (Partition Coefficient)~2.5 (estimated)Computational prediction

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include a singlet for the benzyl methylene group (~3.4 ppm), multiplet aromatic protons (6.9–7.3 ppm), and morpholine ring protons (2.4–3.7 ppm) .

  • ¹³C NMR: Peaks for the quaternary carbons bearing halogens (Cl, F) appear downfield (~160 ppm for C-F) .

Pharmacological and Biomedical Applications

Gastrokinetic Activity

Benzyl-morpholine derivatives, such as AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide), enhance gastric motility without dopamine receptor antagonism . The 2-chloro-4-fluorobenzyl substitution in 4-(2-chloro-4-fluorobenzyl)morpholine may similarly influence gastrointestinal targets, though empirical validation is required.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator